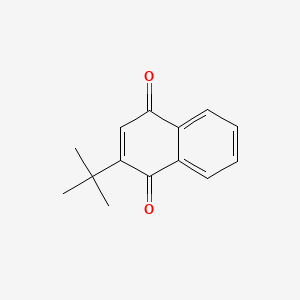![molecular formula C10H20INO B14015523 4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide CAS No. 53102-85-5](/img/structure/B14015523.png)
4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane is a chemical compound with the molecular formula C10H20INO. It is a nitrogen-containing heterocycle that belongs to the class of azabicyclo compounds. This compound is known for its unique bicyclic structure, which includes a quaternary ammonium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane typically involves the following steps:
Starting Material: The synthesis begins with tropinone, a bicyclic ketone.
Methoxylation: Tropinone undergoes methoxylation to introduce the methoxy group at the 2-position.
Quaternization: The resulting intermediate is then subjected to quaternization using methyl iodide to form the quaternary ammonium ion.
Industrial Production Methods
Industrial production of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.
化学反応の分析
Types of Reactions
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium ion to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the quaternary ammonium ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed
Oxidation: N-oxides of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane.
Reduction: Tertiary amines derived from the reduction of the quaternary ammonium ion.
Substitution: Substituted derivatives at the methoxy group or the quaternary ammonium ion.
科学的研究の応用
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium ion can interact with negatively charged sites on proteins, affecting their function. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure but differ in functional groups.
Quaternary Ammonium Compounds: Compounds such as benzalkonium chloride and cetyltrimethylammonium bromide have similar quaternary ammonium ions but different alkyl chains.
Uniqueness
2-methoxy-7,7-dimethyl-7-azoniabicyclo[3.2.1]octane is unique due to its specific combination of a methoxy group and a quaternary ammonium ion within a bicyclic structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
CAS番号 |
53102-85-5 |
|---|---|
分子式 |
C10H20INO |
分子量 |
297.18 g/mol |
IUPAC名 |
4-methoxy-6,6-dimethyl-6-azoniabicyclo[3.2.1]octane;iodide |
InChI |
InChI=1S/C10H20NO.HI/c1-11(2)7-8-4-5-10(12-3)9(11)6-8;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
MSJFQFCANYPSED-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CC2CCC(C1C2)OC)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


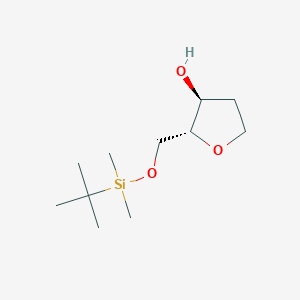

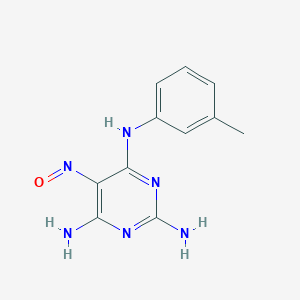

![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)
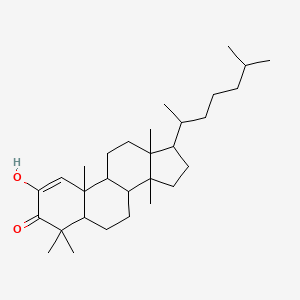
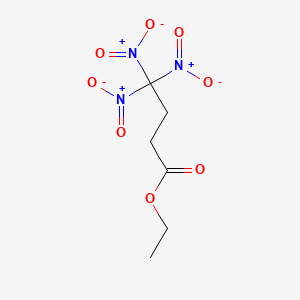

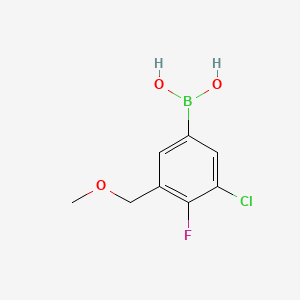
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
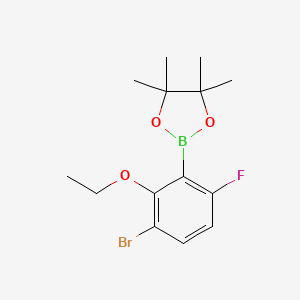
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)

